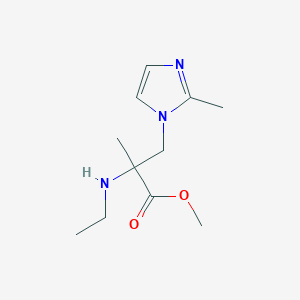
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is a complex organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethylamine and methyl acrylate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring into more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolidines.
Scientific Research Applications
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the ethylamino group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler compound with similar structural features but lacking the ethylamino and ester groups.
Metronidazole: A nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Benzimidazole: Another heterocyclic compound with a fused benzene ring, used in various pharmaceutical applications.
Uniqueness
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethylamino group and an ester moiety allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-13-11(3,10(15)16-4)8-14-7-6-12-9(14)2/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
YOLCWECMMPDBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=CN=C1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















